![molecular formula C5H10BrClFN B6289942 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride CAS No. 2306268-96-0](/img/structure/B6289942.png)
3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride
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Overview
Description
Bromomethyl compounds are generally used as building blocks in organic synthesis . They are often used in the preparation of various organic compounds, including ether ligands .
Synthesis Analysis
The synthesis of bromomethyl compounds can involve various methods. For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, a DIB/BBr3 protocol can be used for various bromination reactions, including electrophilic bromination of arenes, carbonyl C–H monobromination, bromolactonization, bromocarbocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary. They are often characterized by their melting points, boiling points, and other physicochemical properties .Mechanism of Action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of new carbon-carbon bonds, thereby affecting various biochemical pathways .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-3-fluoropyrrolidine hydrochloride would likely be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or catalysts, temperature, and pressure. In the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions are typically mild and functional group tolerant .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-3-fluoropyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrFN.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLMZBQVLZHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CBr)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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